Cas no 1807037-58-6 (5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol)

5-(ジフルオロメチル)-2-メチル-4-ニトロピリジン-3-メタノールは、有機合成化学において重要な中間体として利用される化合物です。分子内にジフルオロメチル基とニトロ基を有するため、高い反応性と選択性を示し、医薬品や農薬の合成において有用な骨格を構築します。特に、フッ素原子の導入により、代謝安定性や脂溶性の調整が可能となる点が特徴です。また、3位のヒドロキシメチル基はさらなる誘導体化の足場として機能し、多様な構造変換が可能です。この化合物は、精密有機合成や創薬化学の分野で高い汎用性を発揮します。

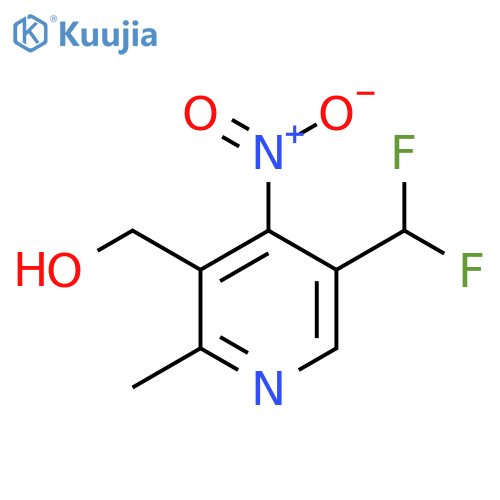

1807037-58-6 structure

商品名:5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol

CAS番号:1807037-58-6

MF:C8H8F2N2O3

メガワット:218.157528877258

CID:4897332

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol

-

- インチ: 1S/C8H8F2N2O3/c1-4-6(3-13)7(12(14)15)5(2-11-4)8(9)10/h2,8,13H,3H2,1H3

- InChIKey: QNAIORDLQDQJRC-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C)C(CO)=C1[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 234

- トポロジー分子極性表面積: 78.9

- 疎水性パラメータ計算基準値(XlogP): 0.8

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018130-250mg |

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol |

1807037-58-6 | 95% | 250mg |

$1,038.80 | 2022-03-31 | |

| Alichem | A029018130-1g |

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol |

1807037-58-6 | 95% | 1g |

$3,039.75 | 2022-03-31 | |

| Alichem | A029018130-500mg |

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol |

1807037-58-6 | 95% | 500mg |

$1,752.40 | 2022-03-31 |

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1807037-58-6 (5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 624-75-9(Iodoacetonitrile)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬